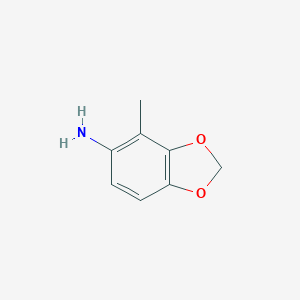

4-Methyl-1,3-benzodioxol-5-amine

Description

Contextualization within Benzodioxole Chemistry and Amine Derivatives

The benzodioxole ring system is a common motif found in numerous natural products and synthetic compounds. ontosight.ai Its presence influences the electronic environment of the aromatic ring, and derivatives can exhibit a range of biological activities. ontosight.aiacs.org The amine functional group is a primary site of reactivity, allowing for a wide array of chemical transformations such as alkylation, acylation, and participation in coupling reactions. ontosight.airesearchgate.net

The synthesis of derivatives often starts from the parent amine, 1,3-benzodioxol-5-amine. For instance, it can be treated with tosyl chloride to form a sulfonamide, which can then be further N-alkylated with various electrophiles to produce a library of substituted sulfonamide compounds. researchgate.net This versatility makes amine derivatives of benzodioxole valuable intermediates in the synthesis of more complex molecular architectures.

Significance of the Substituted Methylenedioxy Aniline (B41778) Scaffold in Organic Synthesis

The substituted methylenedioxy aniline scaffold, particularly 3,4-(methylenedioxy)aniline (B81397), is a cornerstone intermediate in organic synthesis. Its utility stems from its bifunctional nature, possessing a nucleophilic amine group and an aromatic ring that can undergo electrophilic substitution.

This scaffold is instrumental in the construction of various heterocyclic systems. A notable application is in the Knorr quinoline (B57606) synthesis and related reactions to produce quinoline and quinolinone derivatives. nih.gov In one pathway, 3,4-methylenedioxy aniline is condensed with β-ketoesters like benzoylacetates, and the resulting intermediates are cyclized using agents like polyphosphoric acid to form 6,7-methylenedioxy-4-phenylquinolin-2(1H)-ones. nih.gov Furthermore, the scaffold participates in modern transition-metal-catalyzed reactions, such as rhodium-catalyzed C–H activation and carbonylation, to access substituted quinolines. researchgate.net It is also employed in the synthesis of tetracyclic phenothiazines through N-arylation followed by Bernthsen thionation. researchgate.net

Overview of Academic Research Directions for Structurally Related Benzodioxole Compounds

The benzodioxole framework is a key component in compounds designed for a variety of research applications, from medicinal chemistry to materials science.

Neurodegenerative Disease Research : Derivatives of benzodioxole are being investigated for their potential to address neurodegenerative conditions. For example, 3,4-(methylenedioxy)aniline serves as a precursor for synthesizing semicarbazones that act as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in Alzheimer's and Parkinson's diseases. Other research has focused on developing benzodioxole derivatives as modulators of AMPA receptors, which may offer neuroprotective effects. acs.org

Anticancer Research : A significant area of study involves the development of benzodioxole-containing molecules as potential anticancer agents. ontosight.aiontosight.ai Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives have been synthesized and shown to exhibit potent cytotoxicity against various tumor cell lines, inducing cell cycle arrest and apoptosis. nih.gov Other studies have focused on benzodioxole carboxamide derivatives, which have shown anticancer activity against several cancer cell lines. mdpi.comnih.gov

Antidiabetic Agents : Recent research has explored the potential of benzodioxole derivatives as antidiabetic agents. Certain benzodioxole carboxamides have demonstrated potent inhibition of the α-amylase enzyme, a key target in managing blood glucose levels. mdpi.com

Materials Science : In the field of materials science, benzodioxole derivatives have been investigated as alternative coinitiators in dental resin formulations. nih.gov Compounds like piperonyl alcohol have been shown to improve the rate of polymerization and final double bond conversion, making them promising biocompatible alternatives to conventional amines in dental composites. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

196091-24-4 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-methyl-1,3-benzodioxol-5-amine |

InChI |

InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |

InChI Key |

BPVKCORYABDPHD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1OCO2)N |

Canonical SMILES |

CC1=C(C=CC2=C1OCO2)N |

Synonyms |

1,3-Benzodioxol-5-amine, 4-methyl- |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1,3 Benzodioxol 5 Amine and Its Precursors

Strategies for 1,3-Benzodioxole (B145889) Core Formation

The 1,3-benzodioxole ring is a common motif in natural products and is generally synthesized from a catechol (1,2-dihydroxybenzene) precursor. The core reaction involves the coupling of the two adjacent hydroxyl groups with a single carbon electrophile.

A key precursor for forming substituted benzodioxoles is an ortho-dihydroxyaromatic compound, such as a catechol or its derivative. 2,3-Dihydroxybenzaldehyde (B126233) is a pertinent example of such a starting material. This compound features two hydroxyl groups adjacent to each other on a benzene (B151609) ring, along with an aldehyde functional group nbinno.comnih.gov.

The synthesis of the benzodioxole ring from such precursors is achieved through a cyclization reaction with a suitable one-carbon unit, effectively bridging the two oxygen atoms. While the aldehyde group in 2,3-dihydroxybenzaldehyde can be used in further reactions to build more complex molecules, the formation of the dioxole ring itself typically involves the reaction of the two hydroxyl groups with reagents like dihalomethanes (e.g., dichloromethane) or formaldehyde/acetals under basic or acidic conditions. The general mechanism involves the nucleophilic attack of the phenoxide ions on the electrophilic carbon source.

Modern synthetic chemistry often employs microwave irradiation to accelerate reaction rates and improve yields. The synthesis of the benzodioxole ring is amenable to this technology, offering a greener and more efficient alternative to conventional heating methods tandfonline.comresearchgate.netconsensus.app.

One established microwave-assisted method involves the reaction of catechol with various benzoic acid derivatives in the presence of polyphosphoric acid (PPA) tandfonline.comresearchgate.nettandfonline.com. In this approach, PPA serves as both a catalyst and a solvent. The reaction proceeds rapidly, often within 30 to 120 seconds, at temperatures around 100°C under microwave irradiation (e.g., 350 W) tandfonline.comtandfonline.com. This method is noted for its high efficiency, reduced reaction times, and adherence to green chemistry principles by avoiding toxic organic solvents tandfonline.comresearchgate.netconsensus.app. Yields for various 2-phenyl-substituted benzodioxoles prepared via this method are reported to be in the range of 60-85% tandfonline.com.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Catechol | Benzoic Acid Derivatives | Polyphosphoric Acid | Microwave (350 W), 100°C | 30-120 sec | 60-85% | tandfonline.comtandfonline.com |

Introduction of the Methyl Group at the C-4 Position

The most efficient strategy for incorporating the methyl group at the C-4 position of the benzodioxole ring is to begin the synthesis with a precursor that already contains this substituent. The key starting material for this route is 4-methylcatechol (B155104) (4-methylbenzene-1,2-diol).

Several methods exist for the synthesis of 4-methylcatechol. A common industrial route starts from p-cresol, which undergoes an acylation reaction, followed by a Fries rearrangement to yield 2-hydroxy-5-methylacetophenone. Subsequent oxidation under basic conditions affords the desired 4-methylcatechol google.com. Alternative green methods include a one-step demethylation of 2-methoxy-4-methylphenol (B1669609) using hydrobromic acid google.com.

Once 4-methylcatechol is obtained, the 1,3-benzodioxole ring can be formed. This is typically achieved by reacting 4-methylcatechol with a methylenating agent, such as dihalomethane, in the presence of a base. This reaction yields 4-methyl-1,3-benzodioxole (B1620311), the direct precursor for subsequent amination.

Amination Strategies at the C-5 Position of the Benzodioxole Core

Direct amination of the aromatic ring is challenging. Therefore, a two-step sequence of nitration followed by reduction is the most prevalent and reliable method for introducing an amine group at the C-5 position.

The first step is the electrophilic aromatic substitution (nitration) of the 4-methyl-1,3-benzodioxole precursor. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. Both the methyl group and the methylenedioxy group are activating ortho-, para-directors libretexts.orglibretexts.orgyoutube.com. The C-5 position is ortho to the methyl group and para to one of the ring oxygen atoms. This convergence of directing effects strongly favors the introduction of the nitro group at the C-5 position, leading to the formation of 4-methyl-5-nitro-1,3-benzodioxole.

The second step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with a wide variety of available reagents masterorganicchemistry.com. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method commonorganicchemistry.com.

Metal/Acid Reduction: The use of an easily oxidized metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and robust method for reducing aromatic nitro groups masterorganicchemistry.comchemistrystudent.com.

Other Reagents: Milder reagents like tin(II) chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed, offering good chemoselectivity commonorganicchemistry.comjsynthchem.com.

The choice of reducing agent can depend on the presence of other functional groups in the molecule. Upon completion of this reduction step, the target compound, 4-Methyl-1,3-benzodioxol-5-amine, is obtained.

Precursor Synthesis and Transformations Relevant to this compound

An important precursor and a related structural analog is 3,4-Methylenedioxynitrobenzene, also known as 5-nitro-1,3-benzodioxole (B1580859) . The synthesis of this compound provides a clear model for the nitration and reduction steps required in the synthesis of the target molecule.

The synthesis begins with the nitration of the parent 1,3-benzodioxole wikipedia.org. This reaction is typically carried out using concentrated nitric acid, often in a solvent like glacial acetic acid or by adding the benzodioxole directly to cold nitric acid prepchem.com. The methylenedioxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Benzodioxole | Conc. HNO₃, Glacial Acetic Acid | 15-25°C | 5-Nitro-1,3-benzodioxole | 90.6% | researchgate.net |

| 1,3-Benzodioxole | Conc. HNO₃ | 0°C | 5-Nitro-1,3-benzodioxole | Not specified | prepchem.com |

Following nitration, the resulting 3,4-Methylenedioxynitrobenzene can be reduced to form 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) fishersci.ca. This reduction can be achieved using various methods, including catalytic hydrogenation with a Raney Nickel catalyst, which can also facilitate reductive alkylation if an aldehyde or ketone is present google.com. This transformation from a nitrobenzene (B124822) derivative to an aniline (B41778) derivative is directly analogous to the final step in the synthesis of this compound.

Routes from Halogenated Benzodioxoles (e.g., 5-Bromo-1,3-benzodioxole)

The conversion of halogenated benzodioxoles, such as 5-bromo-1,3-benzodioxole, into the corresponding amines represents a common and versatile synthetic strategy. This transformation can be accomplished through several methods, including nucleophilic aromatic substitution and metal-catalyzed amination reactions.

One approach involves the direct reaction of a halogenated benzodioxole with an amine source. For instance, the synthesis of N-(5-chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine (B77745) derivatives has been demonstrated, where the chlorine atom on the benzodioxole ring is displaced by the amino group of a quinazoline (B50416) derivative. acs.org This type of reaction is often facilitated by the presence of an electron-withdrawing group on the quinazoline ring, which activates the C-4 position for nucleophilic attack. acs.org

Another powerful method for the amination of halogenated benzodioxoles is the Suzuki-Miyaura coupling reaction. While typically known for carbon-carbon bond formation, this palladium-catalyzed cross-coupling reaction can also be adapted for the formation of carbon-nitrogen bonds. For example, (6-bromobenzo[d] nih.govscirp.orgdioxol-5-yl)methanol can serve as a starting material, which after a series of transformations including conversion to an aryl bromide, can be coupled with various nitrogen-containing nucleophiles using a palladium catalyst. worldresearchersassociations.com

The table below summarizes a representative reaction for the synthesis of a benzodioxole amine derivative from a halogenated precursor.

| Reactants | Reagents and Conditions | Product | Yield |

| (6-bromobenzo[d] nih.govscirp.orgdioxol-5-yl)methanol | 1. CBr4/PPh3, DCM; 2. NaN3, MeOH; 3. Phenylacetylene, CuI; 4. Aryl boronic acid, PdCl2(PPh3)2, PPh3, K2CO3 | 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring | 33-89% worldresearchersassociations.com |

Pathways from Benzodioxole Carboxylic Acid Derivatives

Benzodioxole carboxylic acids and their derivatives serve as valuable precursors for the synthesis of benzodioxole amines. A common strategy involves the conversion of the carboxylic acid functionality into an amine group through rearrangement reactions, such as the Curtius or Hofmann rearrangement.

In a typical sequence, a benzodioxole carboxylic acid, for example, 4-Methyl-1,3-benzodioxole-5-carboxylic acid, can be converted to its corresponding acid chloride. myskinrecipes.com The acid chloride can then be treated with sodium azide (B81097) to form an acyl azide, which upon heating undergoes the Curtius rearrangement to yield an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired amine.

Alternatively, the Hofmann rearrangement can be employed. In this method, a benzodioxole carboxamide is treated with a halogen (e.g., bromine) and a base (e.g., sodium hydroxide). The reaction proceeds through a series of intermediates to ultimately yield the primary amine with one less carbon atom than the starting amide.

The synthesis of N-(benzo[d] nih.govscirp.orgdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives has been described, where a benzodioxole amine is reacted with a carboxylic acid chloride. frontiersin.org This demonstrates the utility of benzodioxole carboxylic acid derivatives in forming amide bonds, which can be precursors to amines or other functional groups.

The following table outlines a general pathway for the synthesis of a benzodioxole amine from a carboxylic acid derivative.

| Starting Material | Key Transformation | Intermediate | Final Product |

| 1,3-Benzodioxole-5-carboxylic acid | Curtius Rearrangement | Isocyanate | 1,3-Benzodioxol-5-amine |

| 1,3-Benzodioxole-5-carboxamide | Hofmann Rearrangement | N-haloamide | 1,3-Benzodioxol-5-amine |

Utility of Nitrile Precursors (e.g., Piperonylonitrile)

Nitrile compounds, such as piperonylonitrile (B116396) (1,3-benzodioxole-5-carbonitrile), are versatile precursors for the synthesis of benzodioxole amines. The primary method for converting a nitrile to an amine is through reduction.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a widely used method. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or methanol (B129727).

Alternatively, chemical reducing agents can be utilized. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively convert nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another common reducing agent is sodium borohydride (NaBH4) in the presence of a catalyst such as cobalt chloride (CoCl2).

The synthesis of [4-(1,3-Benzodioxol-5-Ylmethylamino)-6-Phenyl-2-pyrimidinylthio]Acetonitrile involves the use of piperonylamine, which can be synthesized from the corresponding nitrile. prepchem.com This highlights the importance of nitrile reduction in accessing key building blocks for more complex molecules.

Below is a table summarizing common reduction methods for converting piperonylonitrile to the corresponding amine.

| Starting Material | Reducing Agent/Catalyst | Solvent | Product |

| Piperonylonitrile | H2, Pd/C | Ethanol | Piperonylamine |

| Piperonylonitrile | LiAlH4 | Diethyl ether | Piperonylamine |

| Piperonylonitrile | NaBH4, CoCl2 | Methanol | Piperonylamine |

Stereoselective Synthesis Approaches for Analogous Benzodioxole Amine Scaffolds

The development of stereoselective methods for the synthesis of chiral benzodioxole amine scaffolds is of significant interest, particularly in the context of medicinal chemistry where the stereochemistry of a molecule can profoundly influence its biological activity.

One approach to achieving stereoselectivity is through the use of chiral catalysts or reagents. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from a benzodioxole ketone, can provide access to enantioenriched amines. Chiral transition metal complexes, often featuring ligands such as BINAP or DuPhos, are commonly employed for this purpose.

Another strategy involves the use of biocatalysis. Enzymes, such as transaminases, can be used to stereoselectively convert a ketone to an amine. This method offers the advantages of high enantioselectivity and mild reaction conditions.

Resolution of a racemic mixture of a benzodioxole amine is also a viable approach. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

The synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol, a chiral intermediate, has been reported. google.com This intermediate can be further elaborated to form chiral benzodioxole amine derivatives. The synthesis often involves a biocatalyzed reduction step to establish the stereocenter. google.com

The following table provides an overview of stereoselective approaches for the synthesis of chiral benzodioxole amines.

| Approach | Description | Example |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric hydrogenation of an imine using a chiral rhodium catalyst. |

| Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. | Transaminase-mediated conversion of a ketone to a chiral amine. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral acid, followed by fractional crystallization. |

Chemical Reactivity and Derivatization of 4 Methyl 1,3 Benzodioxol 5 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is central to the derivatization of 4-Methyl-1,3-benzodioxol-5-amine, allowing for the formation of a wide array of new compounds through reactions at the nitrogen center.

Nucleophilic Substitution Reactions with Electrophilic Species

The primary amine of this compound readily engages in nucleophilic substitution reactions with a variety of electrophilic species. As a nucleophile, the amine's nitrogen atom attacks electron-deficient centers, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.

This reactivity is fundamental to many synthetic transformations. For instance, in reactions analogous to those of the parent compound 1,3-benzodioxol-5-amine, the amine can act as a nucleophile in coupling reactions. N-arylation can be achieved using organometallic reagents, such as organolead or organobismuth compounds, in the presence of a copper catalyst. researchgate.net In this process, the amine attacks the electrophilic aryl group provided by the organometallic reagent, resulting in the formation of a diarylamine.

The general mechanism involves the attack of the amine's lone pair on an electrophile (E+), forming a positively charged ammonium (B1175870) intermediate. Subsequent deprotonation, often by a base or another molecule of the amine, yields the neutral substitution product. mnstate.edu This versatile reactivity allows for the introduction of diverse functional groups onto the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are specific and highly useful classes of nucleophilic substitution reactions for primary amines. mnstate.edulibretexts.org

N-Alkylation involves the reaction of the amine with an alkyl halide (e.g., R-Br, R-I) or other alkylating agents. The amine's lone pair attacks the electrophilic carbon of the alkyl group, displacing the halide and forming a secondary amine. This reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. libretexts.orgmsu.edu To achieve mono-alkylation, reaction conditions such as using a large excess of the primary amine can be employed. mnstate.edu For the related compound researchgate.netmasterorganicchemistry.combenzodioxol-5-amine, N-alkylation has been demonstrated as a step in the synthesis of more complex heterocyclic systems. researchgate.net

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O), to form an amide. libretexts.org This reaction is typically high-yielding and less prone to over-reaction than alkylation because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. The reaction generally proceeds via a nucleophilic addition-elimination mechanism. For example, N-acylation of researchgate.netmasterorganicchemistry.combenzodioxol-5-amine has been used as a key step in the synthesis of N-acyldioxolo[4,5-b]phenothiazines. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions Data based on reactions of the parent compound, 1,3-benzodioxol-5-amine.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| N-Alkylation | Alkyl Bromide | R-Br | Secondary Amine (N-Alkyl derivative) |

| N-Acylation | Acid Chloride | R-COCl | Amide (N-Acyl derivative) |

| N-Arylation | Organolead | p-Tolyllead(IV) triacetate | Secondary Amine (N-Aryl derivative) |

Reactivity of the Benzodioxole Ring System

The aromatic core of this compound is electron-rich, making it susceptible to electrophilic aromatic substitution. The 1,3-benzodioxole (B145889) moiety also has its own characteristic reactions, including cleavage under specific conditions.

Electrophilic Aromatic Substitution Patterns on the Aromatic Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. msu.edu The reaction involves an electrophile attacking the pi-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The rate and regioselectivity of the substitution are determined by the electronic properties of the substituents already present on the ring.

In this compound, the aromatic ring possesses three substituents that influence the position of incoming electrophiles:

The Amine Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance, strongly directing incoming electrophiles to the ortho and para positions.

The Methyl Group (-CH₃): An activating group that donates electron density via induction, also directing ortho and para.

The Dioxole Ring (-O-CH₂-O-): The oxygen atoms donate electron density to the aromatic ring through resonance, making it an activating group and directing ortho and para to the points of attachment.

The directing effects of these groups are cumulative. The amine group is the most powerful activating and directing group. The positions ortho to the amine are C4 and C6, and the para position is C7.

The C4 position is already occupied by the methyl group.

The para position (C7) is a potential site for substitution.

The C6 position is ortho to the amine and meta to the methyl group.

Given the dominant activating and directing effect of the amine group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it. Therefore, the most likely position for an electrophile to attack is the C6 position, which is ortho to the powerful amine director and avoids steric hindrance from the adjacent methylenedioxy bridge. Substitution at C7 (para to the amine) is also electronically favored. The precise product distribution would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -NH₂ (Strongest Director) | Relation to -CH₃ | Relation to -O-CH₂-O- | Predicted Reactivity |

| C4 | Ortho | - | Meta | Substituted |

| C6 | Ortho | Meta | Ortho | Highly Favored |

| C7 | Para | Meta | Para | Favored |

Ring-Opening Reactions of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxy) ring, while generally stable, can undergo cleavage under specific, often harsh, chemical conditions. This ring-opening reaction is a characteristic transformation of this moiety, converting the methylenedioxy group into two separate hydroxyl groups, thus forming a catechol derivative.

This cleavage is typically achieved using reagents that can attack the ether linkages. Common methods include treatment with strong proton acids or Lewis acids (such as aluminum chloride, AlCl₃, or boron tribromide, BBr₃) often at elevated temperatures. The mechanism generally involves the coordination of the Lewis acid to one of the dioxole oxygen atoms, followed by nucleophilic attack (e.g., by a halide ion from the reagent) on the methylene (B1212753) carbon, leading to the scission of the carbon-oxygen bond. Subsequent workup with water hydrolyzes the intermediates to yield the final catechol product.

The primary outcome of the ring-opening of the 1,3-benzodioxole moiety is the formation of a dihydroxybenzene, or catechol, structure. In the case of this compound, this reaction would unmask the hydroxyl groups at the C1 and C2 positions of the original benzodioxole system.

The resulting product would be 4-methyl-5-aminobenzene-1,2-diol. This transformation is synthetically significant as it provides a route to highly functionalized catechol derivatives from more readily available benzodioxole precursors. The catechol functional group itself is a versatile intermediate in organic synthesis and a key structural motif in various natural products and pharmaceutical agents. The specific conditions required for this transformation must be carefully selected to avoid unwanted side reactions involving the amine or the aromatic ring.

Epoxide Ring-Opening with Aromatic Amines for β-Amino Alcohol Synthesis

The reaction between epoxides and aromatic amines, such as this compound, is a fundamental method for the synthesis of β-amino alcohols. These products are valuable intermediates in the preparation of various biologically active compounds and pharmaceuticals. growingscience.comtandfonline.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxide ring, leading to its opening.

The regioselectivity of the attack on unsymmetrical epoxides is a critical aspect of this synthesis. Generally, the nucleophilic amine attacks the sterically less hindered carbon atom of the epoxide ring. However, the choice of catalyst and reaction conditions can influence this outcome. A wide array of catalysts has been developed to facilitate this transformation under mild conditions, including Lewis acids, metal salts, and heterogeneous catalysts. researchgate.netorganic-chemistry.org For instance, catalysts like indium tribromide, sulfated tin oxide, and lithium bromide have been shown to be effective in promoting the regioselective ring-opening of epoxides with aromatic amines to produce β-amino alcohols in good to excellent yields. growingscience.comresearchgate.net Solvent-free conditions and the use of environmentally benign catalysts are also areas of active research to improve the efficiency and sustainability of this method. growingscience.comrsc.org

The reaction of this compound with various epoxides would yield a range of β-amino alcohols, with the specific structure depending on the epoxide used. The general reaction scheme is presented below, followed by a table of representative examples.

General Reaction:

Table 1: Synthesis of β-Amino Alcohols from this compound and Various Epoxides

| Epoxide | Product Name | Chemical Structure of Product |

| Ethylene Oxide | 2-((4-Methyl-1,3-benzodioxol-5-yl)amino)ethan-1-ol | |

| Propylene Oxide | 1-((4-Methyl-1,3-benzodioxol-5-yl)amino)propan-2-ol | |

| Styrene Oxide | 2-((4-Methyl-1,3-benzodioxol-5-yl)amino)-1-phenylethan-1-ol | |

| Cyclohexene (B86901) Oxide | 2-((4-Methyl-1,3-benzodioxol-5-yl)amino)cyclohexan-1-ol |

Oxidation Reactions of the Amine and Benzodioxole Moieties

The this compound molecule possesses two moieties susceptible to oxidation: the primary aromatic amine and the benzodioxole ring system. The outcome of an oxidation reaction is highly dependent on the oxidizing agent used and the reaction conditions.

The primary amine group can be oxidized to various functional groups. Mild oxidizing agents may lead to the formation of nitroso or azoxy compounds, while stronger oxidants can convert the amine to a nitro group. In some cases, oxidative polymerization can occur.

The benzodioxole moiety, specifically the methylenedioxy bridge, can be sensitive to certain oxidative conditions, potentially leading to ring cleavage to form a catechol (1,2-dihydroxybenzene) derivative. This is a known metabolic pathway for some compounds containing this functional group. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can lead to the degradation of the aromatic ring system. mdpi.com

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Major Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | 4-Methyl-5-nitro-1,3-benzodioxole | Oxidation of the amine group. |

| Peroxy acids (e.g., m-CPBA) | 4-Methyl-5-nitro-1,3-benzodioxole | Can also potentially lead to N-oxides. |

| Potassium Permanganate (KMnO₄) | Complex mixture, potential for ring degradation | Strong oxidant, can lead to extensive degradation. |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxylated derivatives, ring-opened products | Generates hydroxyl radicals leading to degradation. mdpi.com |

Reduction Reactions and Formation of Dihydro Derivatives

The aromatic ring of this compound can undergo reduction under specific conditions to yield dihydro derivatives. Catalytic hydrogenation is the most common method to achieve this transformation. The choice of catalyst, solvent, temperature, and pressure determines the extent of reduction.

Typically, catalysts such as rhodium on carbon or ruthenium on alumina (B75360) are used for the hydrogenation of benzene rings to cyclohexanes. Under carefully controlled conditions, it is possible to achieve partial reduction to a cyclohexene derivative, which would be a dihydro derivative. For instance, Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) is a classic method for the partial reduction of aromatic rings, though it may be complicated by the other functional groups present in the molecule.

Table 3: Potential Reduction Products of this compound

| Reagents and Conditions | Major Product | Notes |

| H₂, Rh/C, high pressure/temp. | 4-Methyl-1,3-benzodioxol-5-cyclohexylamine | Complete saturation of the aromatic ring. |

| Na/NH₃(l), EtOH (Birch Reduction) | 4-Methyl-1,3-benzodioxa-5-cyclohexa-2,5-dien-1-amine | Partial reduction of the aromatic ring. |

Hydrolysis and Degradation Pathways under Acidic or Oxidative Conditions

The stability of this compound is compromised under certain hydrolytic and oxidative conditions. The benzodioxole ring is particularly susceptible to cleavage under strong acidic conditions.

Under strongly acidic aqueous conditions, the ether linkages of the methylenedioxy bridge can be hydrolyzed. This reaction would cleave the 1,3-benzodioxole ring to yield the corresponding catechol derivative, 4-methyl-5-aminobenzene-1,2-diol. This process is essentially the reverse of the formation of the benzodioxole from a catechol.

Oxidative degradation, as mentioned in section 3.3, represents another significant degradation pathway. Processes involving reactive oxygen species, such as sulfate (B86663) or hydroxyl radicals, can lead to the breakdown of the molecule. researchgate.netresearchgate.net The degradation can be initiated by attack on the aromatic ring or the amine, leading to a cascade of reactions that can ultimately result in mineralization to carbon dioxide, water, and inorganic nitrogen. The exact degradation products and pathways would depend on the specific oxidative system employed. nih.gov

Table 4: Degradation Products of this compound

| Conditions | Degradation Pathway | Major Product(s) |

| Strong aqueous acid (e.g., conc. HCl), heat | Acid Hydrolysis | 4-Methyl-5-aminobenzene-1,2-diol |

| Advanced Oxidation Process (e.g., UV/H₂O₂) | Oxidative Degradation | Hydroxylated intermediates, ring-opened aliphatic fragments, ultimately CO₂, H₂O, NH₃ |

Computational Chemistry and Quantum Chemical Studies on Benzodioxole Amines

Conformational Analysis and Stability Predictions

A detailed conformational analysis of 4-Methyl-1,3-benzodioxol-5-amine, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. This type of analysis is vital for understanding how the molecule's three-dimensional shape influences its physical and chemical properties. While studies on other benzodioxole-containing molecules have sometimes included conformational searches, specific predictions regarding the stability of different conformations of this compound are not available.

Prediction of Spectroscopic Parameters

Computational prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) spectroscopy, is a common application of quantum chemistry. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming molecular structures. However, there are no specific reports in the scientific literature that provide predicted NMR or vibrational frequency data for this compound based on computational modeling.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling, including the identification of transition states and the calculation of activation energies, is another area where research is lacking. Such studies would provide deep insights into the pathways of reactions involving this compound, which is fundamental for controlling reaction outcomes and designing new synthetic routes. While DFT has been applied to study the mechanisms of reactions for a variety of organic molecules, its specific application to the reaction pathways of this compound has not been reported.

In Vitro Metabolism and Biotransformation Pathways of Benzodioxole Amine Derivatives

Phase I Metabolic Transformations

Phase I metabolism introduces or exposes polar functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, rendering the lipophilic compounds more water-soluble. nih.gov This phase is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. bioline.org.brnih.gov For benzodioxole amine derivatives, key Phase I reactions include O-dealkylation, N-dealkylation, hydroxylation, oxidation, and deamination. nih.govjfda-online.comresearchgate.net

O-Dealkylation Mechanisms

O-dealkylation is a significant metabolic pathway for many benzodioxole derivatives. researchgate.netmaps.org This process involves the cleavage of an ether bond, specifically the methylenedioxy bridge, which is characteristic of the benzodioxole structure. This demethylenation results in the formation of catechol metabolites. researchgate.netnih.gov For instance, the metabolism of N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), a related compound, is known to involve O-dealkylation to form the corresponding catechol. researchgate.net The resulting dihydroxy metabolites can then undergo further metabolic reactions. maps.org

The mechanism of O-dealkylation is catalyzed by cytochrome P450 enzymes and involves the initial monooxygenation of the 1,3-benzodioxole (B145889) to a 2-hydroxy derivative. This intermediate subsequently forms a 2-hydroxyphenyl formate, which can then yield either carbon monoxide or formate. nih.gov

N-Dealkylation Pathways

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a common metabolic route for secondary and tertiary amines. nih.govnih.gov This reaction is a crucial step in the biotransformation of many pharmaceutical and xenobiotic compounds. nih.gov In the context of benzodioxole amine derivatives, N-dealkylation leads to the formation of primary or secondary amine metabolites. nih.govjfda-online.com For example, in the metabolism of N-methyl-benzodioxolyl-butanamine (MBDB), N-demethylation results in the formation of benzodioxolyl-butanamine (BDB). nih.gov

This process is primarily catalyzed by cytochrome P450 enzymes and can proceed through the formation of a carbinolamine intermediate. frontiersin.org The stability of the C-N bond presents a significant energy barrier, making this a challenging but vital transformation in drug metabolism. nih.gov

Hydroxylation and Oxidation of Unsubstituted Carbon Atoms

Hydroxylation, the addition of a hydroxyl group to a molecule, is a key Phase I metabolic reaction that increases the polarity of xenobiotics. drughunter.com This process can occur at various positions on the benzodioxole amine molecule, including the aromatic ring and the alkyl side chain. researchgate.net For instance, in vitro studies with synthetic cathinones have shown that hydroxylation of the alkyl chain is a common metabolic pathway. researchgate.netmdpi.com

Oxidation reactions, often following hydroxylation, can lead to the formation of more polar metabolites, such as carboxylic acids. mdpi.com The oxidation of a methyl group, for example, can lead to the corresponding carboxylic acid metabolite. mdpi.com These reactions are catalyzed by a variety of enzymes, including cytochrome P450s. drughunter.comacs.org

Role of Cytochrome P450 (CYP) Isozymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of a vast array of xenobiotics, including benzodioxole amine derivatives. bioline.org.brnih.gov Several CYP isozymes have been identified as key players in the biotransformation of these compounds, with overlapping substrate specificities. nih.govdovepress.com

Key CYP isozymes involved in the metabolism of benzodioxole amine derivatives include:

CYP1A2: Involved in the demethylenation of compounds like MBDB. nih.gov

CYP2B6: Primarily catalyzes the N-dealkylation of MBDB. nih.gov

CYP2C19: Also involved in the N-dealkylation of MBDB and shows enantioselectivity, preferentially metabolizing the S-enantiomer at low substrate concentrations. nih.gov

CYP3A4: Contributes to the demethylenation of MBDB and BDB. researchgate.netnih.govnih.gov

The involvement of multiple CYP isozymes highlights the complexity of the metabolic pathways and the potential for drug-drug interactions. dovepress.com

Deamination Processes

Deamination is the removal of an amino group from a molecule. wikipedia.org In the context of drug metabolism, this process can convert primary amines into aldehydes or ketones, which can then be further oxidized. ias.ac.in While less prominent than N-dealkylation for many benzodioxole amines, it represents a potential metabolic pathway. The removal of the amino group from an amino acid, for example, results in ammonia (B1221849) and a carbon-hydrogen backbone that can be used for energy. wikipedia.org

Phase II Metabolic Transformations

Following Phase I reactions, the modified compounds, now equipped with polar functional groups, can undergo Phase II metabolic transformations. nih.govdrughunter.com Phase II reactions involve the conjugation of these metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione (B108866). drughunter.com These conjugation reactions further increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govdrughunter.com

For benzodioxole amine derivatives, the hydroxyl groups formed during Phase I (via O-dealkylation or hydroxylation) are common sites for Phase II conjugation. researchgate.netmaps.org Glucuronidation, the attachment of glucuronic acid, is a particularly important Phase II pathway for these compounds. researchgate.netmdpi.com For example, the catechol metabolites formed from the demethylenation of MBDB can be further metabolized through methylation, sulfation, and glucuronidation. researchgate.netmaps.org Similarly, hydroxylated metabolites of synthetic cathinones have been observed to form glucuronide conjugates. mdpi.com

Table 1: Key Metabolic Pathways and Enzymes for Benzodioxole Amine Derivatives

| Metabolic Phase | Reaction Type | Key Enzymes/Pathways | Resulting Metabolites |

|---|---|---|---|

| Phase I | O-Dealkylation (Demethylenation) | CYP1A2, CYP2D6, CYP3A4 researchgate.netnih.govnih.gov | Catechol derivatives researchgate.netnih.gov |

| N-Dealkylation | CYP2B6, CYP2C19 nih.gov | Primary or secondary amines nih.govjfda-online.com | |

| Hydroxylation | Cytochrome P450s researchgate.netmdpi.com | Hydroxylated derivatives researchgate.netmdpi.com | |

| Oxidation | Cytochrome P450s mdpi.com | Carboxylic acid derivatives mdpi.com | |

| Deamination | Deaminases wikipedia.org | Aldehydes or ketones ias.ac.in | |

| Phase II | Glucuronidation | UGTs researchgate.netdrughunter.com | Glucuronide conjugates researchgate.netmdpi.com |

| Sulfation | SULTs researchgate.netdrughunter.com | Sulfate conjugates researchgate.net | |

| Methylation | MTs researchgate.netdrughunter.com | Methylated catechol derivatives researchgate.net |

Glucuronidation Conjugation Pathways

Glucuronidation is a major Phase II metabolic pathway that involves the conjugation of a glucuronic acid moiety to a substrate, making it more water-soluble and easier to eliminate from the body. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov For benzodioxole amine derivatives, after an initial Phase I reaction such as O-dealkylation that exposes a hydroxyl group, glucuronidation can occur. researchgate.netmaps.orgnih.gov

Studies on related compounds like 3,4-methylenedioxy-N-methylamphetamine (MDMA) and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) indicate that glucuronide conjugates are significant metabolites. researchgate.netmaps.orgnih.gov For instance, after the demethylenation of the benzodioxole ring to form catechol metabolites, these can be conjugated with glucuronic acid. researchgate.net The resulting glucuronides are often pharmacologically inactive. nih.gov Research on various compounds has shown that UGT isoforms such as UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 can be involved in the glucuronidation of hydroxylated metabolites. mdpi.com

Table 1: UGT Isoforms Involved in Glucuronidation of Hydroxylated Metabolites

| UGT Isoform | Activity |

|---|---|

| UGT1A1 | Active |

| UGT1A3 | Active |

| UGT1A6 | Active |

| UGT1A7 | Highly Active |

| UGT1A8 | Highly Active |

| UGT1A9 | Highly Active |

| UGT1A10 | Active |

| UGT2A1 | Highly Active |

| UGT2A2 | Active |

This table is based on findings from studies on similar hydroxylated compounds and indicates potential involvement in the metabolism of 4-Methyl-1,3-benzodioxol-5-amine. mdpi.com

Sulphation Reactions

Sulphation is another important Phase II conjugation reaction where a sulfonate group is added to a substrate, typically a hydroxyl group, by sulfotransferase (SULT) enzymes. Similar to glucuronidation, this increases the water solubility of the compound, aiding in its excretion. For benzodioxole derivatives, the catechol metabolites formed after the opening of the dioxole ring are susceptible to sulphation. researchgate.netmaps.orgnih.govresearchgate.net Studies on compounds like MDMA and MBDB have identified sulphation as one of the key metabolic routes. researchgate.netmaps.orgnih.gov Research on other xenobiotics has also highlighted the role of sulfation in their metabolism. frontiersin.org

Methylation Processes

Methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT), is a metabolic pathway that often follows the formation of catechol metabolites from benzodioxole derivatives. researchgate.net Once the 1,3-benzodioxole ring is opened to form a dihydroxy (catechol) structure, one of the hydroxyl groups can be methylated. researchgate.net This process has been observed in the metabolism of MDMA, where the catechol metabolite is methylated to form 4-hydroxy-3-methoxymethamphetamine (HMMA). researchgate.netnih.govnih.gov This methylation step can be a precursor to further conjugation reactions. researchgate.netmaps.orgnih.gov

Enantioselective Metabolism Studies and Stereochemical Considerations

Many benzodioxole amine derivatives, including potential analogues of this compound, are chiral molecules, meaning they exist as two non-superimposable mirror images (enantiomers). The body's enzymes can interact differently with each enantiomer, leading to enantioselective metabolism.

Studies on related compounds like 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB) have shown that cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, can preferentially metabolize one enantiomer over the other. nih.gov For both MDA and BDB, a preferred transformation of the S-enantiomer has been observed for the reactions catalyzed by CYP2D6 and CYP3A4. nih.gov Similarly, for N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), CYP2C19 has been identified as the most enantioselective enzyme, metabolizing the S-enantiomer at a higher rate at low substrate concentrations. researchgate.net These findings highlight the importance of considering stereochemistry when studying the metabolism of chiral benzodioxole amine derivatives.

Table 2: Enantioselective Metabolism of Benzodioxole Derivatives by CYP Isozymes

| Compound | CYP Isozyme | Preferred Enantiomer |

|---|---|---|

| MDA | CYP2D6 | S-enantiomer |

| BDB | CYP2D6 | S-enantiomer |

| BDB | CYP3A4 | S-enantiomer |

| MBDB | CYP2C19 | S-enantiomer |

This table summarizes findings on the enantioselective metabolism of related benzodioxole derivatives. researchgate.netnih.gov

Identification and Characterization of In Vitro Metabolites using Advanced LC-HRMS/MS Techniques

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) is a powerful analytical technique for identifying and characterizing drug metabolites. This method separates the components of a complex mixture (the "in vitro" incubation sample) and then provides highly accurate mass measurements, which can be used to determine the elemental composition of the metabolites. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of the metabolite ions, providing structural information.

This technique has been widely used to study the metabolism of various compounds, including synthetic cathinones and other designer drugs. mdpi.comkcl.ac.ukresearchgate.netmdpi.comnih.gov In the context of this compound, LC-HRMS/MS would be instrumental in identifying the products of the metabolic reactions described above, such as hydroxylated, demethylenated, glucuronidated, sulphated, and methylated metabolites. researchgate.netnih.govjfda-online.com The high resolution and accuracy of this technique are essential for distinguishing between metabolites with very similar masses and for confirming their proposed structures. mdpi.comresearchgate.net

Investigative Models for Biotransformation: Human Liver Microsomes (HLM) and S9 Fractions

To study the in vitro metabolism of compounds like this compound, researchers commonly use subcellular fractions of the liver, which is the primary site of drug metabolism.

Human Liver Microsomes (HLM) are vesicles formed from the endoplasmic reticulum of liver cells. thermofisher.com They contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govbioivt.com HLMs are a standard tool for investigating metabolic stability, identifying metabolites, and studying enzyme kinetics and inhibition. nih.govthermofisher.com

Both HLM and S9 fractions are valuable tools for elucidating the biotransformation pathways of benzodioxole amine derivatives. mdpi.comkcl.ac.ukthermofisher.comnih.gov Studies on related compounds have utilized these systems to identify the key enzymes and metabolic pathways involved. researchgate.netnih.govscielo.br

Table 3: Comparison of Human Liver Microsomes (HLM) and S9 Fractions

| Feature | Human Liver Microsomes (HLM) | Human Liver S9 Fraction |

|---|---|---|

| Source | Endoplasmic Reticulum | Cytosol and Microsomes |

| Enzyme Content | Enriched in Phase I (CYP) and some Phase II (UGT) enzymes | Contains a wider range of Phase I and Phase II enzymes |

| Primary Use | Studies of CYP-mediated metabolism, metabolic stability, inhibition | Broader metabolic profiling, including cytosolic enzyme reactions |

This table provides a general comparison of HLM and S9 fractions for in vitro metabolism studies. nih.govbioivt.comnih.gov

Formation and Characterization of Reactive Intermediates during Biotransformation

The biotransformation of benzodioxole amine derivatives is a critical area of study due to the potential for metabolic activation into reactive intermediates. While specific research on the in vitro metabolism of this compound is not extensively documented in publicly available literature, the metabolism of structurally related benzodioxole compounds provides significant insights into the likely formation and characterization of its reactive intermediates. The metabolic pathways of these analogs consistently point to the generation of chemically reactive species that can have significant biological consequences.

The primary site of metabolic activation for many benzodioxole derivatives is the 1,3-benzodioxole ring itself. A key biotransformation pathway involves the cleavage of the methylenedioxy bridge, a process known as demethylenation. This reaction is primarily catalyzed by cytochrome P450 (CYP450) enzymes and leads to the formation of a catechol intermediate. nih.govnih.govnih.govresearchgate.net This catechol can subsequently undergo a two-electron oxidation to form a highly reactive and electrophilic ortho-quinone. nih.gov

Studies on compounds such as N-methyl-benzodioxolyl-butanamine (MBDB) and 3,4-methylenedioxyamphetamine (MDA) have identified several CYP450 isoenzymes responsible for these transformations. CYP2D6 has been shown to play a dominant role in the demethylenation of these compounds. nih.govnih.gov Other isoenzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP1A2, also contribute to the metabolism of benzodioxole derivatives, albeit to varying extents depending on the specific substrate. nih.gov For instance, in the case of MBDB, CYP2B6 is significantly involved in N-dealkylation, another important metabolic pathway. nih.gov

The formation of these reactive ortho-quinone intermediates is of toxicological concern. Their electrophilic nature allows them to readily react with cellular nucleophiles, such as glutathione (GSH), proteins, and DNA. The formation of GSH conjugates of these ortho-quinones has been observed in vitro, providing evidence for their formation and reactivity. nih.gov Such covalent binding to cellular macromolecules can lead to cellular dysfunction and toxicity.

In addition to the modification of the benzodioxole ring, the amine functional group of these derivatives is also a target for metabolic enzymes. N-dealkylation, the removal of an alkyl group from the nitrogen atom, is a common metabolic pathway for secondary and tertiary amines in this class of compounds, often catalyzed by enzymes like CYP2B6 and CYP2C19. nih.gov For a primary amine like this compound, oxidative deamination could be a potential metabolic route, leading to the formation of a ketone or aldehyde and the release of ammonia.

The table below summarizes the key enzymes involved in the biotransformation of representative benzodioxole amine derivatives and the resulting reactive intermediates, which can be extrapolated to predict the metabolism of this compound.

Table 1: Key Enzymes and Reactive Intermediates in the Biotransformation of Benzodioxole Amine Derivatives

| Parent Compound Class | Key Metabolic Pathway | CYP450 Isoenzymes Involved | Reactive Intermediate Formed |

| Benzodioxole Amine Derivatives | Demethylenation | CYP2D6, CYP3A4, CYP1A2 | Catechol, Ortho-quinone |

| N-Alkyl Benzodioxole Amine Derivatives | N-dealkylation | CYP2B6, CYP2C19 | Aldehyde/Ketone |

Future Research Directions and Academic Applications in Chemical Sciences

Development of Novel and Sustainable Synthetic Routes for Benzodioxole Amines

The development of novel and sustainable synthetic routes for benzodioxole amines, including 4-Methyl-1,3-benzodioxol-5-amine, is an active area of research. Traditional methods for the synthesis of secondary amines often involve stoichiometric reducing agents and additives, leading to significant salt byproducts. nih.gov In contrast, modern approaches focus on catalytic deaminative coupling methods as a more sustainable alternative. nih.gov For instance, ruthenium-catalyzed deaminative coupling of primary amines has been shown to be effective for the synthesis of both symmetric and unsymmetric secondary amines. nih.gov This method has been successfully applied to the coupling of benzylic amines with a variety of aliphatic and benzylic primary amines. nih.gov

Green chemistry principles are also being applied to the synthesis of benzodioxole derivatives. Microwave-assisted synthesis, for example, offers a time-saving, economical, and effective method that reduces the need for toxic solvents and energy consumption. researchgate.net One such approach involves the reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. researchgate.net Furthermore, transition-metal-free synthesis methods are being explored to create densely functionalized benzodioxole intermediates. researchgate.net The use of methanol (B129727) as both a C1 synthon and a hydrogen source in the presence of a RuCl3·xH2O catalyst represents a clean and cost-effective method for the N-methylation of amines. sci-hub.se

The synthesis of related benzodioxole compounds, such as N-(benzo[d] rti.orgacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides, has been achieved through a three-step process involving a substitution reaction, conversion to acid chloride, and subsequent reaction with an organic amine like benzo[d] rti.orgacs.orgdioxol-5-amine. nih.gov Additionally, commercial synthesis of similar structures like ethyl 4-(((1,3-benzodioxol-5-yl)mehylene)amino)benzoate involves reacting piperonal (B3395001) with ethyl 4-aminobenzoate (B8803810) in the presence of an acid catalyst. prepchem.com

Interactive Data Table: Synthetic Methods for Benzodioxole Amines

| Method | Key Features | Sustainability Aspect | Reference |

| Ruthenium-Catalyzed Deaminative Coupling | Synthesis of unsymmetric secondary amines. | Reduces salt byproducts compared to traditional methods. | nih.gov |

| Microwave-Assisted Synthesis | Uses polyphosphoric acid as a catalyst and solvent. | Reduces reaction time, energy use, and toxic solvents. | researchgate.net |

| Transition-Metal-Free Synthesis | Tandem C-C/C-O bond formation. | Avoids the use of heavy metal catalysts. | researchgate.net |

| N-methylation using Methanol | Employs RuCl3·xH2O as a ligand-free catalyst. | Utilizes a renewable C1 source and avoids external hydrogen. | sci-hub.se |

Exploration of Advanced Derivatization for Material Science Applications

The unique structure of the benzodioxole ring has led to its exploration in the development of advanced materials. Benzodioxinones, which are precursors to reactive ketenes, have been utilized in various polymerization reactions to construct complex macromolecular architectures such as homopolymers, block copolymers, and polymer networks. nih.gov These reactions can be initiated by heat or UV light. nih.gov

Derivatives of 1,3-benzodioxole (B145889) have been studied as corrosion inhibitors for mild steel. researchgate.net Quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) models have been employed to understand the relationship between their molecular structure and their effectiveness as corrosion inhibitors. researchgate.net

The benzodioxole moiety is also a key component in the development of fluorinated analogues for various applications. enamine.net The introduction of fluorine atoms can enhance drug-target interactions and improve metabolic stability. enamine.net Enamine, a chemical supplier, offers a range of building blocks with the fluorinated benzodioxole core structure. enamine.net

Deeper Computational Insights into Molecular Reactivity, Stability, and Spectroscopic Features

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to gain deeper insights into the molecular properties of benzodioxole derivatives. These studies help in understanding the relationship between molecular structure, reactivity, and spectroscopic features. researchgate.netmdpi.com

DFT calculations at the B3LYP/6–31+G(d,p) level of theory have been used to investigate the optimized geometries, frontier molecular orbitals (FMO), global reactivity descriptors, and molecular electrostatic potential (MEP) of (E)-1-(benzo[d] rti.orgacs.orgdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivatives. researchgate.net The MEP map can identify the negative and positive sites of the molecule, providing insights into its reactivity. tandfonline.com For instance, in one study, the negative site was located on the carbonyl group, while the positive site was over the CH2 group of the 1,3-benzodioxole ring and all hydrogen atoms. tandfonline.com

Molecular docking studies are also employed to understand the binding potential of benzodioxole derivatives with biological targets. nih.govresearchgate.net For example, the binding of 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives with tubulin has been investigated using software like HEX 8.0 CUDA and AutoDock Vina. nih.govresearchgate.net These computational tools help in predicting the binding affinity and interactions at the molecular level. tandfonline.comnih.gov

Interactive Data Table: Computational Methods for Benzodioxole Derivatives

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Calculation of molecular properties. | Optimized geometry, FMO, MEP, spectroscopic features. | researchgate.netmdpi.com |

| Molecular Docking | Prediction of binding affinity. | Understanding interactions with biological targets. | nih.govtandfonline.comnih.gov |

| QSAR | Structure-activity relationship. | Correlation of molecular structure with corrosion inhibition. | researchgate.net |

Elucidation of Complex Biotransformation Mechanisms at the Molecular Level

The metabolism of benzodioxole compounds is a critical area of study, as biotransformation can significantly influence their biological activity. rti.org The microsomal metabolism of the 1,3-benzodioxole ring is of particular interest. acs.org It is known that benzodioxoles can interact with microsomal cytochrome P-450. acs.org

Enzymatic degradation is a key aspect of the biotransformation of many organic compounds. While specific studies on the enzymatic degradation of this compound are not widely available, research on the degradation of other complex molecules provides a framework for understanding these processes. For instance, dye-decolorizing peroxidases (DyPs) from bacteria have been shown to degrade various mycotoxins. nih.gov The enzymatic hydrolysis of biodegradable polymers is another relevant area, which typically involves the diffusion of the enzyme to the substrate, adsorption, catalysis of the hydrolysis reaction, and diffusion of the degradation products. core.ac.uknih.gov These processes are influenced by the interaction between the enzyme and the polymer chains. core.ac.uk

Application in the Design and Synthesis of Chemical Probes for Receptor Studies (avoiding pharmacological effects)

The benzodioxole scaffold is a valuable platform for the design and synthesis of chemical probes for receptor studies. These probes are instrumental in investigating receptor binding and function without necessarily eliciting a pharmacological response. The "functionalized congener" approach involves creating derivatives of a parent molecule with a chemical handle for attaching reporter groups, such as fluorescent dyes or spin labels. nih.gov This allows for the synthesis of spectroscopic probes to characterize receptors. nih.gov

For example, a series of N-(benzo[d] rti.orgacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized based on computer-aided drug discovery approaches targeting the auxin receptor TIR1. nih.gov Molecular docking simulations were used to predict the binding of these compounds to the receptor. nih.gov In another study, benzodioxole derivatives were evaluated as modulators of AMPA receptors, with the benzodioxole ring and carbonyl groups being crucial for their activity. acs.org

The design of fluorescent molecular probes for detecting biomarkers of diseases like Alzheimer's is an active area of research. utep.edu Computational methods such as DFT and time-dependent DFT are used to study the structure-property relationships of these probes. utep.edu

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-methyl-1,3-benzodioxol-5-amine and its derivatives?

- Methodology :

- A one-pot synthesis under solvent-free conditions is effective for pyrazole derivatives (e.g., condensation with aldehydes and barbituric acids). This approach minimizes side reactions and improves yield .

- Nucleophilic substitution reactions are used to introduce cyclopropyl or substituted benzyl groups. For example, 1-(4-methoxybenzyl)-3-cyclopropyl derivatives are synthesized via this method, with characterization by and NMR .

- Key Considerations :

- Optimize reaction time and temperature to avoid decomposition of the benzodioxole ring.

- Use TLC or HPLC to monitor reaction progress.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. It provides precise anisotropic displacement parameters and hydrogen-bonding networks .

- ORTEP-III with a GUI (e.g., WinGX) visualizes thermal ellipsoids and molecular packing, critical for confirming substituent orientations in compounds like 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine .

- Example :

- A crystal structure of a pyrazole derivative (R-factor = 0.045) confirmed the planar geometry of the benzodioxole ring and intramolecular hydrogen bonding .

Advanced Research Questions

Q. How do substituents on the benzodioxole ring influence pharmacological activity?

- Methodology :

- Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., methoxy) enhance binding to serotonin receptors, while halogens (e.g., Cl) improve metabolic stability. For example, 5-chloro derivatives show nanomolar inhibition of c-Src/Abl kinases .

- Use comparative molecular field analysis (CoMFA) to model steric/electronic effects.

- Experimental Validation :

- In vitro assays (e.g., kinase inhibition) and in vivo xenograft models (e.g., pancreatic cancer) are critical for validating SAR hypotheses .

- Data Table :

| Substituent Position | Functional Group | IC (nM) c-Src | Selectivity (c-Src vs. Abl) |

|---|---|---|---|

| 5-Cl | Chloro | 2.1 | 1:1.3 |

| 4-OCH | Methoxy | 8.7 | 1:4.2 |

Q. How can computational methods predict metabolic pathways of this compound derivatives?

- Methodology :

- Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- MDMOL or MetaSite predicts primary sites of oxidation (e.g., benzylic methyl group).

- Case Study :

- A derivative with a tert-butyl group showed reduced hepatic clearance due to steric hindrance at CYP3A4’s active site .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro and in vivo activity data?

- Methodology :

- Orthogonal Assays : Confirm in vitro results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for target engagement.

- Pharmacokinetic Profiling : Measure bioavailability and tissue penetration. For example, AZD0530’s 40-hour half-life in humans explains its efficacy despite moderate in vitro IC .

- Common Pitfalls :

- Off-target effects in vivo (e.g., hERG inhibition) may mask true activity. Use patch-clamp assays to rule these out.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.